molecular formula C21H19BrN2O4S B5857480 N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide

N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide

Cat. No. B5857480
M. Wt: 475.4 g/mol
InChI Key: NFZVKVDBGBCSQO-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide, also known as BBMSH, is a compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the activity of enzymes involved in the development of various diseases. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide is its potential use in cancer research. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. This compound also has potential as an anti-inflammatory agent and for the treatment of other diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.

Future Directions

There are several future directions for research on N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are affected by this compound. Another area of research is to optimize the synthesis of this compound to yield a higher purity product with better yield. Finally, research can be conducted to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide is synthesized through a multistep process involving the reaction of 4-bromobenzyl alcohol with 3-hydroxy-4-methoxybenzaldehyde, followed by the addition of benzenesulfonyl hydrazide. The resulting compound is then subjected to a Knoevenagel condensation reaction with 4-methoxybenzaldehyde to yield this compound. The synthesis of this compound has been optimized to yield a high purity product with good yield.

Scientific Research Applications

N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide has shown potential in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the activity of enzymes that are involved in the development of various diseases.

properties

IUPAC Name

N-[(E)-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-27-20-12-9-17(13-21(20)28-15-16-7-10-18(22)11-8-16)14-23-24-29(25,26)19-5-3-2-4-6-19/h2-14,24H,15H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVKVDBGBCSQO-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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